molecular formula C13H21ClN6 B2432656 3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride CAS No. 1431966-49-2

3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride

Cat. No.: B2432656
CAS No.: 1431966-49-2
M. Wt: 296.8
InChI Key: UFLQLTGKNFZQBJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), with high affinity for the JNK3 isoform. This compound is a valuable pharmacological tool for elucidating the role of JNK signaling in cellular processes. The JNK pathway is a critical mediator of cellular stress responses, including oxidative stress and cytokine signaling, and is implicated in the pathogenesis of neurological disorders, such as Parkinson's disease and Alzheimer's disease (source) . Researchers utilize this inhibitor to probe the mechanisms of neuronal apoptosis and survival, providing insights into potential neuroprotective strategies (source) . Its application extends to the study of inflammatory pathways, as JNK is involved in the activation of various transcription factors that regulate immune responses. By selectively inhibiting JNK, this compound enables the dissection of complex signaling networks in models of ischemia-reperfusion injury, metabolic disease, and cancer biology, helping to validate JNK as a therapeutic target.

Properties

IUPAC Name

3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6.ClH/c1-9-11(14)8-19(17-9)10(2)13-16-15-12-6-4-3-5-7-18(12)13;/h8,10H,3-7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLQLTGKNFZQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(C)C2=NN=C3N2CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride (CAS No. 1177286-61-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N6C_{13}H_{20}N_{6} with a molecular weight of 246.31 g/mol. The compound features a complex structure with multiple nitrogen-containing rings that contribute to its biological activity.

PropertyValue
CAS Number1177286-61-1
Molecular FormulaC₁₃H₂₀N₆
Molecular Weight246.31 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various nitrogenous heterocycles. Recent studies have highlighted efficient synthetic routes that yield high purity and significant yields using microwave-assisted methods and other innovative techniques .

Antimicrobial Activity

Research indicates that compounds similar to 3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exhibit notable antimicrobial properties. In vitro evaluations have shown moderate activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains compared to standard antibiotics like Streptomycin and Nystatin .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored in several studies. It has been shown to interact with G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Notably, agonistic activity on the α2A adrenergic receptor and cannabinoid receptors suggests potential applications in neurodegenerative conditions and pain management .

Cytotoxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Studies have reported minimal adverse effects on liver and kidney functions in animal models following administration at specified doses .

Case Study 1: Antimicrobial Efficacy

A recent publication evaluated the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates. The study found that the compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria when tested using standard agar diffusion methods .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models of neurodegeneration, the administration of this compound resulted in enhanced neurite outgrowth and improved cognitive function metrics compared to control groups. The results suggest its potential as a neuroprotective agent .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can intermediates be purified effectively?

The synthesis typically involves multi-step heterocyclic reactions. For example, azide-alkyne cycloaddition or alkylation of pyrazole precursors under controlled conditions. A validated method includes:

  • Reacting 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to form azidomethyl intermediates .
  • Purification via ice-water precipitation, followed by recrystallization from ethanol or toluene .
  • For unstable intermediates, use inert atmospheres (N₂/Ar) and low-temperature extraction with CH₂Cl₂ to minimize degradation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography resolves intramolecular hydrogen bonds (e.g., C–H⋯N motifs) and supramolecular packing .
  • ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, pyrazole and triazole protons appear as distinct singlets in δ 7.5–8.5 ppm .
  • Elemental analysis validates purity (>95% for research-grade samples) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • The hydrochloride salt enhances water solubility. For organic phases, DMSO or THF is preferred due to polar aprotic compatibility .
  • Stability tests: Monitor decomposition via HPLC under varying pH (3–10) and temperatures (4–37°C) for 72 hours .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Kinetic studies : Track azide formation rates using in-situ IR spectroscopy under varying temperatures (25–70°C) .
  • Isotopic labeling : Introduce ¹⁵N labels in azide precursors to confirm cycloaddition pathways via MS/MS fragmentation .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • DFT/B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps, electrostatic potential surfaces (MEP), and Mulliken charges to predict nucleophilic/electrophilic sites .
  • Thermodynamic simulations : Model Gibbs free energy changes (ΔG) for protonation equilibria in aqueous environments .

Q. How should researchers address contradictions in spectroscopic data?

  • Variable-temperature NMR : Resolve signal splitting caused by conformational exchange (e.g., amine rotation) .
  • Cross-validate with XRD : Compare experimental bond lengths/angles with DFT-optimized geometries to identify discrepancies .

Experimental Design & Data Analysis

Q. What strategies optimize yield when intermediates are thermally sensitive?

  • Use low-temperature stepwise addition (e.g., –20°C for azide reactions) .
  • Replace traditional heating with microwave-assisted synthesis (e.g., 100 W, 5 min pulses) to reduce degradation .

Q. How to design assays for evaluating biological activity?

  • In vitro enzyme inhibition : Screen against kinase or protease targets using fluorescence polarization (FP) assays at 10–100 µM concentrations .
  • Cellular uptake studies : Label the compound with ³H or fluorescent tags and quantify internalization via scintillation counting/confocal microscopy .

Q. What statistical approaches are recommended for reproducibility in multi-step syntheses?

  • Randomized block designs : Assign reaction batches to blocks based on catalyst lots or solvent purity .
  • ANOVA analysis : Compare yields across 3–5 independent trials to identify significant variables (e.g., pH, solvent ratio) .

Stability and Degradation

Q. How to assess hydrolytic degradation pathways under physiological conditions?

  • Forced degradation studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Analyze via LC-MS to identify cleavage products (e.g., pyrazole-amine fragments) .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (40–60°C) .

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